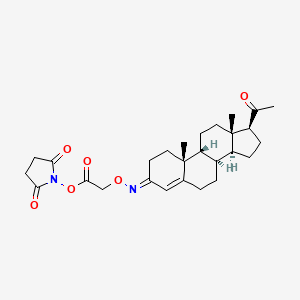
Progesterone 3-O-(Carboxymethyl)oxime N-hydroxysuccinimide Ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Progesterone 3-O-(Carboxymethyl)oxime N-hydroxysuccinimide Ester is a synthetic derivative of progesterone, a naturally occurring hormone in the female body. This compound is used in various biochemical and physiological studies due to its unique properties. It is particularly useful in enzyme immunoassays and studying steroid specificity.
准备方法
Synthetic Routes and Reaction Conditions
Progesterone 3-O-(Carboxymethyl)oxime N-hydroxysuccinimide Ester is synthesized through a multi-step process. The initial step involves the formation of Progesterone 3-O-(Carboxymethyl)oxime by reacting progesterone with carboxymethyl oxime under specific conditions. This intermediate is then reacted with N-hydroxysuccinimide in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final ester product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pH, and solvent choice to ensure high yield and purity. The final product is typically purified using techniques like recrystallization or chromatography.
化学反应分析
Types of Reactions
Progesterone 3-O-(Carboxymethyl)oxime N-hydroxysuccinimide Ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: It can be reduced to form corresponding alcohols or other reduced forms.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products are often used in further biochemical studies or as intermediates in the synthesis of other compounds.
科学研究应用
Progesterone 3-O-(Carboxymethyl)oxime N-hydroxysuccinimide Ester has a wide range of scientific research applications:
Chemistry: Used in the synthesis of other steroid derivatives and as a reagent in various chemical reactions.
Biology: Employed in enzyme immunoassays to study steroid specificity and hormone-receptor interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug to improve the pharmacokinetic properties of progesterone.
Industry: Utilized in the production of diagnostic kits and other biochemical assays.
作用机制
The mechanism of action of Progesterone 3-O-(Carboxymethyl)oxime N-hydroxysuccinimide Ester involves its interaction with specific molecular targets, such as progesterone receptors. The compound binds to these receptors, mimicking the action of natural progesterone. This interaction can modulate various biological pathways, including those involved in reproductive health and cellular signaling .
相似化合物的比较
Similar Compounds
Progesterone 3-(O-carboxymethyl)oxime: A closely related compound with similar properties but without the N-hydroxysuccinimide ester group.
Testosterone 3-(O-carboxymethyl)oxime: Another steroid derivative used in similar biochemical applications.
Hydrocortisone 3-(O-carboxymethyl)oxime: A glucocorticoid derivative with comparable uses in enzyme immunoassays.
Uniqueness
Progesterone 3-O-(Carboxymethyl)oxime N-hydroxysuccinimide Ester is unique due to its enhanced water solubility and improved pharmacokinetic properties compared to natural progesterone. This makes it particularly useful in biochemical assays and potential therapeutic applications.
属性
分子式 |
C27H36N2O6 |
|---|---|
分子量 |
484.6 g/mol |
IUPAC 名称 |
(2,5-dioxopyrrolidin-1-yl) 2-[(E)-[(8R,9R,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]amino]oxyacetate |
InChI |
InChI=1S/C27H36N2O6/c1-16(30)20-6-7-21-19-5-4-17-14-18(10-12-26(17,2)22(19)11-13-27(20,21)3)28-34-15-25(33)35-29-23(31)8-9-24(29)32/h14,19-22H,4-13,15H2,1-3H3/b28-18+/t19-,20-,21+,22-,26+,27-/m1/s1 |
InChI 键 |
KNOFWHBRXRNINE-QPFNUXNISA-N |
手性 SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@@H]3[C@@H]2CCC4=C/C(=N/OCC(=O)ON5C(=O)CCC5=O)/CC[C@]34C)C |
规范 SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=NOCC(=O)ON5C(=O)CCC5=O)CCC34C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


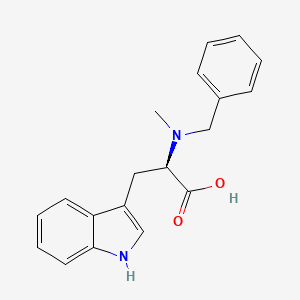

![3,3-Dimethyl-1-oxa-6-azaspiro[3.4]octane hydrochloride](/img/structure/B13450934.png)
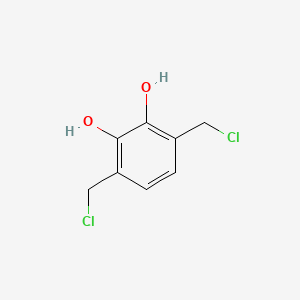


![1-[(2R,4S)-2,4-bis(hydroxymethyl)azetidin-1-yl]ethan-1-one](/img/structure/B13450961.png)
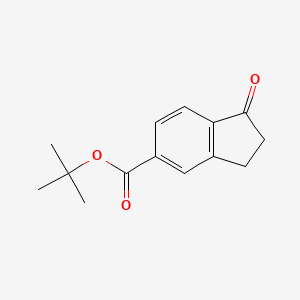
![1-[(2E)-3-(4-Methoxyphenyl)prop-2-enoyl]piperazine](/img/structure/B13450982.png)
![2-[2-(2-aminoethoxy)ethoxy]ethyl (2S)-2-[[(2S,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoate](/img/structure/B13450985.png)

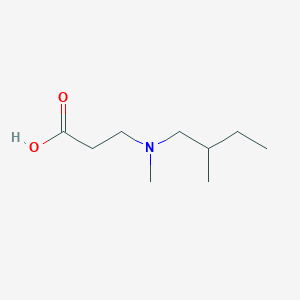

![2-[(6-Bromopyridin-2-yl)sulfanyl]acetic acid](/img/structure/B13451001.png)
